Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester
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Overview
Description
Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a thieno[2,3-c]pyran precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Spiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylic acid derivatives
- Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- Tert-butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate .
Uniqueness
What sets Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a spirocyclic system that incorporates both piperidine and thienopyran moieties. The molecular formula is C11H14ClNOS with a molar mass of approximately 243.75 g/mol. Its structural uniqueness contributes to its diverse biological effects.
Antinociceptive Effects
Research indicates that the compound exhibits significant antinociceptive properties. In studies involving rodent models, it was shown to reduce pain responses in formalin and hot plate tests. The mechanism appears to involve modulation of nociceptin/orphanin FQ peptide (NOP) receptors, which are critical in pain perception pathways.
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models of neurodegeneration. It has been found to exhibit antioxidant activity, reducing oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antitumor Activity
Preliminary studies suggest that spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid derivatives may possess antitumor activity. In vitro assays demonstrated inhibition of cancer cell proliferation in various lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Studies
Study | Model | Findings |
---|---|---|
Pike et al. (2011) | Rodent Pain Model | Significant reduction in pain response; NOP receptor involvement confirmed. |
Kimura et al. (2011) | Neuronal Cell Line | Exhibited antioxidant properties; reduced oxidative stress levels. |
Pedregal et al. (2012) | Cancer Cell Lines | Induced apoptosis in breast and lung cancer cells; potential for further development as an anticancer agent. |
The biological activity of this compound can be attributed to its interaction with specific receptors and pathways:
- NOP Receptor Modulation : The compound acts as a ligand for NOP receptors, which play a crucial role in pain modulation.
- Antioxidant Mechanisms : It enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage.
- Apoptotic Pathways : Induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins leads to programmed cell death in cancer cells.
Properties
IUPAC Name |
tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-15(2,3)21-14(19)18-7-5-16(6-8-18)13-11(4-9-20-16)10-12(17)22-13/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMVDIBIRMSAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCO2)C=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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